molecular formula C25H20FN5O3S B2379938 2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-71-8

2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2379938
CAS No.: 896329-71-8
M. Wt: 489.53
InChI Key: VMDLKUMAYHZJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a dihydro-1H-pyrazole moiety substituted with 4-fluorophenyl and 4-methoxyphenyl groups. The thioether linkage to a 2-oxoethyl side chain introduces additional structural complexity.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3S/c1-34-19-11-7-16(8-12-19)20-14-21(17-5-9-18(26)10-6-17)31(29-20)23(32)15-35-24-27-22-4-2-3-13-30(22)25(33)28-24/h2-13,21H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDLKUMAYHZJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound involves a multi-step reaction process starting from 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide. The reaction is conducted in the presence of sodium hydroxide and hydrochloric acid to yield the final product in high purity. The details of the synthesis process are documented in various studies, showcasing the compound's structural integrity and yield efficiency .

Biological Activity

The biological activities of the compound are varied and significant. Below are key findings from recent studies:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiazole exhibit remarkable antimicrobial properties. In a study involving a series of synthesized compounds similar to our target compound, it was found that they displayed potent activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the well diffusion method, with results indicating strong antimicrobial effects comparable to standard antibiotics like streptomycin .

Antitumoral Activity

The compound's potential as an antitumoral agent has also been explored. In vitro assays indicated that certain derivatives could inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to antimicrobial and antitumoral activities, there is evidence suggesting anti-inflammatory properties. Compounds with similar structural motifs have been reported to reduce inflammatory markers in various models, indicating that our target compound may also possess these beneficial effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Screening : A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl) derivatives were tested against E. coli, S. aureus, and other pathogens. The results showed that modifications at specific positions significantly enhanced antimicrobial potency (Table 1) .
    CompoundZone of Inhibition (mm)
    10a20
    10b25
    Fluconazole15
  • Antitumoral Assays : Compounds were evaluated for their ability to inhibit cancer cell lines. Notably, one derivative exhibited an IC50 value of 6 nM against specific tumor types, showcasing its potential as an effective therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds featuring a pyrazole scaffold have shown effectiveness against various bacterial strains. The introduction of sulfur-containing groups (like thio) can enhance this activity due to their role in disrupting bacterial cell walls or metabolic pathways .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research indicates that modifications on the phenyl rings can influence the inhibition of tubulin polymerization, a critical target in cancer therapy . In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Antiviral Properties

Emerging data suggest that compounds with similar frameworks may possess antiviral properties. The incorporation of specific substituents can modulate activity against viruses by targeting viral replication mechanisms or enhancing immune responses .

Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The derivatives exhibited varying degrees of inhibition, with some showing MIC values comparable to standard antibiotics. This suggests that the compound could be developed into a novel antimicrobial agent.

Anticancer Mechanisms

In another investigation, compounds derived from similar structures were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific analogs could induce apoptosis in tumor cells through mitochondrial pathways, highlighting their potential as anticancer drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds 4 and 5 () are isostructural derivatives differing by halogen substituents (Cl vs. Br on the aryl group). Key comparisons include:

  • Crystal Packing : Despite identical molecular conformations, halogen size influences intermolecular interactions. For example, bromo-substituted 5 exhibits slightly adjusted packing to accommodate the larger Br atom compared to Cl in 4 , which may affect solubility or stability .

Heterocyclic Core Variations

  • Pyridazinone vs. Pyrido-Triazinone: The compound in (6-phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one) shares a dihydropyridazinone core but lacks the fused triazinone system.
  • Thiophene-Substituted Analog : describes a compound with a thiophene group replacing the methoxyphenyl. Thiophene’s electron-rich nature may enhance solubility but reduce steric bulk compared to the methoxy group, impacting target selectivity .

Substituent Effects on Pharmacological Properties

  • Methoxyphenyl vs. Halogenated Aryl Groups : The methoxy group in the target compound could improve solubility via polar interactions, whereas halogenated analogs (e.g., ’s fluorophenyl-pyrazolo[3,4-d]pyrimidine) may exhibit stronger hydrophobic binding but lower metabolic stability .
  • Carbothioamide Derivatives : ’s compound includes a carbothioamide group, enabling hydrogen bonding absent in the target compound. This feature may enhance bioavailability but introduce synthetic complexity .

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound Compound 4/5 () Pyridazinone Fluorophenyl-Pyrazolo[3,4-d]pyrimidine
Core Structure Pyrido-triazinone + dihydro-pyrazole Thiazole + dihydro-pyrazole Dihydropyridazinone + triazole Pyrazolo[3,4-d]pyrimidine + chromenone
Key Substituents 4-Fluorophenyl, 4-methoxyphenyl 4-Chlorophenyl, 4-bromophenyl Phenyl, thioxo-triazolyl Fluorophenyl, morpholinomethyl-thiophene
Biological Activity Not reported Antimicrobial (chlorophenyl analog) Not specified (open-access data) Anticancer (implied by structural analogs)
Solubility Factors Methoxy enhances polarity Halogens reduce solubility Thioxo group may aid solubility Fluorine enhances lipophilicity
Synthetic Complexity High (multiple fused rings) Moderate (isostructural synthesis) Moderate High (boron coupling steps)

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what key reaction parameters require optimization?

The compound is synthesized via multi-step organic reactions, often involving:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled pH and temperature .
  • Step 2 : Thioether linkage formation using mercapto-pyridotriazinone intermediates, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity . Key Parameters : Solvent polarity (e.g., THF vs. DMF), temperature (50–80°C for cyclization), and catalyst selection (e.g., Cu(I) for click chemistry in triazole formation) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the pyrazole and pyridotriazinone moieties .
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect byproducts .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally related pyrazole-triazole hybrids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts in the thioether coupling step?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-containing intermediates, but may require scavengers to prevent dimerization .
  • Stoichiometric Control : Use a 1.2:1 molar ratio of thiol to alkyl halide to drive the reaction to completion while avoiding excess reagent accumulation .
  • Reaction Monitoring : Real-time TLC or in-situ IR spectroscopy to track thioether formation and terminate reactions at >90% conversion . Data Note : Yields drop below 60% if reaction temperatures exceed 70°C due to decomposition of the pyridotriazinone ring .

Q. What strategies can address contradictions in reported biological activities of structurally analogous compounds?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) to isolate contributions to bioactivity .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .
  • Metabolic Stability Screening : Compare hepatic microsomal stability of analogs to rule out pharmacokinetic discrepancies . Example : Pyrazole-thiazolidinone hybrids show conflicting cytotoxicity data; resolving this requires correlating logP values with membrane permeability .

Q. How should researchers design experiments to evaluate the compound’s mechanism of action in complex biological systems?

  • Multi-Omics Integration : Pair transcriptomic profiling (RNA-seq) with proteomic analysis to identify downstream pathways affected by the compound .
  • Chemical Proteomics : Use photoaffinity labeling or activity-based probes to map direct molecular targets in cell lysates .
  • In Silico Docking : Validate hypotheses using molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or tubulin . Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility data across different studies?

  • Method Standardization : Ensure consistent use of shake-flask vs. potentiometric methods for solubility measurement .
  • Buffer Conditions : Document pH (e.g., 7.4 vs. 6.8) and co-solvents (e.g., DMSO ≤1%) that influence apparent solubility . Reported Data :
SolventSolubility (mg/mL)Source
DMSO25.6 ± 1.2
PBS (pH 7.4)0.12 ± 0.03

Experimental Design Tables

Q. Table 1: Recommended Reaction Conditions for Pyrazole Core Synthesis

StepReagentsTemperatureCatalystYield Range
1Hydrazine, 4-fluorophenyl ketone60°CNone45–60%
24-Methoxyphenyl aldehyde80°CAcetic acid70–85%

Q. Table 2: Key Analytical Parameters for Purity Assessment

TechniqueColumn/ProbeMobile Phase/ParametersAcceptance Criteria
HPLCC18, 5 µm, 250 mmAcetonitrile:H2O (70:30), 1 mL/minPurity ≥95%
HRMSESI-QTOFm/z calculated vs. observedΔ ≤ 2 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.